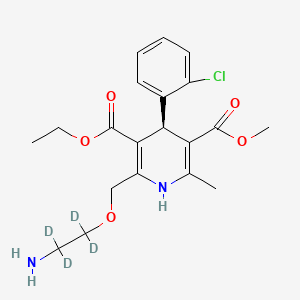
3-(3-Aminopropyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropyl)benzoic acid (3-APBA) is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a molecular weight of 163.19 g/mol and a melting point of 145-148 °C. 3-APBA has been widely studied due to its potential applications in the fields of medicine, chemistry, and biotechnology.
科学的研究の応用
Biosynthesis and Bioengineering
Co-culture Engineering in Microbial Biosynthesis 3-(3-Aminopropyl)benzoic acid (3AB) has been recognized as a significant building block for the production of various compounds with biological activities. A study by Zhang and Stephanopoulos (2016) revealed the use of microbial biosynthesis for de novo 3AB production from glucose. Notably, an E. coli-E. coli co-culture system was engineered, enhancing 3AB production 15-fold compared to the mono-culture approach, demonstrating the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
Natural Product Biosynthesis
Biosynthesis of AHBA-derived Natural Products 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a multitude of natural products, including ansamycins and mitomycins. Kang, Shen, and Bai (2012) explored the molecular genetics, chemical, and biochemical aspects of the biosynthesis of AHBA-derived products, providing a comprehensive overview of the biosynthetic pathways and their implications (Kang, Shen, & Bai, 2012).
Antibacterial Applications
Synthesis and Antibacterial Activity Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-hydroxy benzoic acid and tested its antibacterial activity. Their research indicates the potential of 3-hydroxy benzoic acid derivatives in developing potent chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Material Sciences
Hybrid Material Construction Yan and Sui (2006) demonstrated the construction of a novel molecular hybrid material with double chemical bonds using a modified benzoic acid molecule. The research highlights the material's strong luminescence and unique microlotus root-like pore morphology, indicating its potential applications in various fields including optoelectronics (Yan & Sui, 2006).
Food Industry Applications
Ionic Liquid-Modified Monolith for Food Additives Wang et al. (2014) developed a novel ionic liquid-modified organic-polymer monolithic capillary column for in-tube solid-phase microextraction of acidic food additives, demonstrating its high extraction efficiency and applicability in analyzing complex samples, like beverages (Wang et al., 2014).
Safety and Hazards
Safety data sheets suggest that 3-(3-Aminopropyl)benzoic acid may cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
作用機序
Mode of Action
The exact mode of action of 3-(3-Aminopropyl)benzoic acid is currently unknown due to the lack of specific studies on this compound . This can result in changes to cellular processes and overall physiological responses.
Biochemical Pathways
For instance, they can participate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of secondary metabolites. These metabolites play key roles in plant defense, structural integrity, and other physiological functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the pH can influence the ionization state of the compound, which can in turn affect its solubility and ability to cross cell membranes. Temperature can influence the compound’s stability and its interactions with its targets.
生化学分析
Biochemical Properties
The role of 3-(3-Aminopropyl)benzoic acid in biochemical reactions is not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in enzymatic reactions or as ligands for protein binding
Cellular Effects
The effects of this compound on cellular processes are not well-documented. It is known that benzoic acid derivatives can influence cell function. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
A novel and abundant metabolite in Acinetobacter baylyi ADP1 has been reported, which is anticipated to participate in an unsuspected metabolic pathway .
特性
IUPAC Name |
3-(3-aminopropyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHQSMUQVWLINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)


![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)
![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)
